molecular formula C11H13ClN2O B3376753 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1236676-48-4

6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B3376753
CAS RN: 1236676-48-4
M. Wt: 224.68 g/mol
InChI Key: YIOSQHYRDWEKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one, also known as CPITQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPITQ is a heterocyclic compound that contains a quinoxaline ring and a chlorine atom.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is not well understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine. 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has been shown to bind to 5-HT1A and D2 receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has been shown to have various biochemical and physiological effects in animal models. In a study conducted on rats, 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one was found to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and anxiety. 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one was also found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is also readily available and relatively inexpensive. However, one limitation of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one. One area of research could be the development of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another area of research could be the study of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one as a potential anti-tumor agent. Additionally, the synthesis of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one derivatives with improved solubility and bioactivity could be explored. Finally, the development of new methods for the synthesis of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one could be investigated to improve its efficiency and reduce its cost.

Scientific Research Applications

6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has been found to have potential applications in various fields, including medicinal chemistry, neuropharmacology, and material science. In medicinal chemistry, 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its potential as an anti-tumor agent and a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. In neuropharmacology, 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has been shown to have anxiolytic and antidepressant effects in animal models. In material science, 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its potential as a precursor for the synthesis of functionalized polymers and as a fluorescence probe for the detection of metal ions.

properties

IUPAC Name

6-chloro-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-6(2)10-11(15)14-8-4-3-7(12)5-9(8)13-10/h3-6,10,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOSQHYRDWEKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one

CAS RN

1236676-48-4
Record name 6-chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one
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6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one
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6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one

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